2-(2,2,2-Trifluoroethoxy)phenylamine hydrochloride
Overview
Description
“2-(2,2,2-Trifluoroethoxy)phenylamine hydrochloride” is a chemical compound with the CAS number 62149-83-1 . It is also known as “2-(2,2,2-trifluoroethoxy)aniline hydrochloride” and is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The molecular formula of “2-(2,2,2-Trifluoroethoxy)phenylamine hydrochloride” is C8H9ClF3NO . The compound has a molecular weight of 227.61 . Its structure includes a phenyl ring with an amine (NH2) group and a 2,2,2-trifluoroethoxy group attached .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.61 and a molecular formula of C8H9ClF3NO . Other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Preparation of Phenylthioynamines : Reactions of 2,2,2-trifluoroethoxybenzene with lithium dialkylamides produce phenylthioynamines, offering a convenient method for their preparation. This reaction showcases the distinct behavior of trifluoroethoxy compounds in organic synthesis (Nakai, Tanaka, & Ishikawa, 1976).
- Synthesis of Five-Membered Ring Compounds : Bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane reacts with halides to yield five-membered rings, demonstrating the versatility of trifluoroethoxy groups in synthesizing cyclic compounds (Roesky & Hofmann, 1984).
Materials Science
- Polymer Modification : Trifluoroethoxy groups have been employed to modify polychlorophosphazene, resulting in hydrolytically stable polyorganophosphazenes. This highlights the potential of trifluoroethoxy compounds in materials science, particularly in the development of polymers with enhanced stability and performance (Vinogradova et al., 1978).
Analytical Chemistry
- Derivatization for Electron-Capture Detection : A method for the derivatization of carboxylic acids to trifluoroethylamide derivatives for electron-capture detection (ECD) in gas chromatography. This application demonstrates the utility of 2,2,2-trifluoroethylamine hydrochloride in enhancing the sensitivity and selectivity of analytical methods (Ford, Burns, & Ferry, 2007).
Fluorine Chemistry
- Development of Fluorinated Reagents : The stability and reactivity of 2,2,2-trifluoroethoxy aromatic heterocycles have been explored as alternatives to hydrolytically unstable heteroaryl chlorides. These studies shed light on the strategic use of trifluoroethyl ethers in synthetic chemistry, particularly in reactions where stability and reactivity are crucial (Fisher, am Ende, & Humphrey, 2018).
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)5-13-7-4-2-1-3-6(7)12;/h1-4H,5,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAVGXUASJZYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)phenylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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